2-(3-Aminopropyl)isoindolin-1-one

Beschreibung

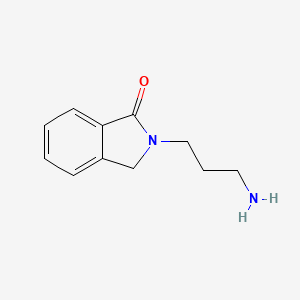

2-(3-Aminopropyl)isoindolin-1-one (CAS: 933724-93-7) is a structurally distinct isoindolinone derivative characterized by a primary amine group attached to a propyl chain at the isoindolinone core.

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-6-3-7-13-8-9-4-1-2-5-10(9)11(13)14/h1-2,4-5H,3,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGRERYMMAWVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Mediated Cyclization of 2-Cyanobenzaldehyde Derivatives

A widely adopted approach involves the reaction of 2-cyanobenzaldehyde with 1,3-diaminopropane under basic conditions. Triethylamine or methanolic KOH facilitates deprotonation of the amine, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent intramolecular cyclization yields the isoindolin-1-one ring. For instance, 2-(3-aminopropyl)isoindolin-1-one was synthesized in 79% yield by reacting 2-cyanobenzaldehyde with 1,3-diaminopropane in dichloromethane, followed by 5% KOH-mediated cyclization.

Key Parameters :

-

Solvent : Dichloromethane or methanol

-

Base : Triethylamine (0.5–1.5 equiv.) or KOH (5% in methanol)

-

Temperature : Room temperature to 60°C

Ultrasonic-Assisted Synthesis

Ultrasound-Enhanced Nucleophilic Addition

Ultrasound irradiation significantly accelerates the nucleophilic addition of 3-aminopropylamine to 3-alkylidenephthalides. For example, 3-benzylidenephthalide reacted with 3-aminopropylamine under ultrasonic conditions (60°C, 30 min) to yield this compound in 93% efficiency, compared to 82% under conventional heating. The mechanical effects of cavitation enhance reaction rates by improving mass transfer and reducing activation energy.

Optimized Conditions :

Hydrogenation of Cyanoethyl Intermediates

Cyanoethylation Followed by Catalytic Hydrogenation

Adapting methods from imidazole synthesis, this two-step protocol involves:

-

Cyanoethylation : Reacting isoindolin-1-one with acrylonitrile in the presence of a base (e.g., KOH) to form 2-(2-cyanoethyl)isoindolin-1-one.

-

Hydrogenation : Reducing the nitrile group to an amine using Raney nickel (20–30 bar H₂, 80–100°C).

Performance Metrics :

N-Acyliminium Ion Trapping

Generation and Functionalization of Reactive Intermediates

3-Hydroxyisoindolin-1-ones, prepared via ultrasound-assisted methods, undergo acid-catalyzed dehydration to form N-acyliminium ions. Trapping these intermediates with acrylonitrile, followed by hydrogenation, introduces the 3-aminopropyl moiety. For instance, BF₃·OEt₂-mediated coupling with acrylonitrile at room temperature afforded 3-(2-cyanoethyl)isoindolin-1-one in 68% yield, which was subsequently reduced to the target compound.

Critical Considerations :

Comparative Analysis of Methodologies

Mechanistic Insights and Challenges

Side Reactions and Byproduct Formation

-

Cyanoethylation : Competing Michael addition may occur if acrylonitrile is in excess, necessitating stoichiometric control.

-

Ultrasonic Methods : Prolonged irradiation (>60 min) can degrade sensitive intermediates, requiring real-time monitoring.

-

N-Acyliminium Stability : Rapid trapping is essential to prevent polymerization; BF₃·OEt₂ enhances intermediate stability.

Spectroscopic Validation

-

¹H NMR : The 3-aminopropyl side chain exhibits characteristic triplet signals at δ 2.70–2.90 ppm (CH₂NH₂) and δ 1.60–1.80 ppm (CH₂CH₂).

-

¹³C NMR : The hemiaminal carbon (C-3) resonates at δ 90–95 ppm, while the carbonyl (C-1) appears at δ 168–170 ppm.

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Aminopropyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminopropyl side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoindolinones and their derivatives, which can have significant biological and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthetic Intermediate

2-(3-Aminopropyl)isoindolin-1-one serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with enhanced properties.

Reactions and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation : Converts to N-oxides using agents like hydrogen peroxide.

- Reduction : Forms different amine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions, particularly at the aminopropyl side chain, facilitating the synthesis of various substituted isoindolinones.

Biological Applications

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes, making it a valuable tool in studying enzyme kinetics and protein interactions. For instance, molecular modeling studies have identified it as a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in cancer progression and immune response modulation .

Therapeutic Potential

Isoindolinone derivatives, including this compound, have demonstrated potential as therapeutic agents for treating various diseases:

- Cancer : Its ability to inhibit PI3Kγ suggests a role in targeting solid tumors, particularly in gastric carcinoma where PI3Kγ is upregulated .

- Neurological Disorders : Compounds in this class are being explored for their neuroprotective effects.

Medicinal Chemistry

Drug Development

The compound's structural features allow for targeted interactions with biological molecules, making it significant in medicinal chemistry. Its derivatives are being investigated for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Case Study: PI3Kγ Inhibitors

A study highlighted the design of new isoindolinone derivatives aimed at selectively inhibiting PI3Kγ. Using molecular docking and dynamics simulations, researchers predicted the binding affinities of these compounds, suggesting that they could serve as effective treatments for tumors associated with macrophage activity .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in developing new materials. Its derivatives are being explored for use in polymers and dyes due to their favorable chemical properties and stability.

Wirkmechanismus

The mechanism of action of 2-(3-Aminopropyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

Key Observations:

- Substituent Effects on Physical State: The presence of aromatic groups (e.g., benzyl, biphenyl) often results in crystalline solids (e.g., 8a, 1c, 2t), while aliphatic chains (e.g., aminopropyl, hydroxypropyl) may lead to oils or lower-melting solids .

- Reactivity: The primary amine in this compound distinguishes it from analogs like 1c (hydroxyl group) or B3 (secondary amine), enabling unique conjugation or salt-forming capabilities .

- Similarity Metrics: According to CAS-based similarity analysis, 2-(3-Hydroxypropyl)isoindoline-1,3-dione (similarity score: 0.84) shares close structural resemblance but lacks the amine functionality, highlighting the critical role of the aminopropyl group in differentiating reactivity .

Biologische Aktivität

2-(3-Aminopropyl)isoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structure, characterized by an isoindolinone core with an aminopropyl side chain, allows for unique interactions with various biological targets.

- Molecular Formula: C11H12N2O

- Molecular Weight: 188.23 g/mol

- Structural Features: The presence of the aminopropyl side chain contributes to its biological activity by facilitating interactions with enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of specific enzymes, notably phosphoinositide 3-kinase gamma (PI3Kγ). Molecular modeling studies have demonstrated its effectiveness in binding to the active site of these enzymes, modulating their activity and influencing various cellular pathways .

Anti-HIV Activity

Some derivatives of this compound have shown significant anti-HIV activity. The mechanism involves the inhibition of viral replication by interfering with the viral life cycle, making it a candidate for further development in antiviral therapies.

Interaction with DNA

The compound has also been studied for its interactions with DNA. These interactions can lead to alterations in gene expression and may have implications in cancer treatment, as compounds that bind DNA can potentially inhibit tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: It binds to the active sites of enzymes, inhibiting their function.

- Receptor Interaction: The compound may also interact with cellular receptors, influencing signal transduction pathways that are critical for cell survival and proliferation.

Study on PI3Kγ Inhibition

A study utilized molecular docking and dynamics simulations to evaluate this compound as a PI3Kγ inhibitor. The findings revealed that the compound exhibited strong binding affinity, suggesting potential therapeutic applications in diseases where PI3K signaling is dysregulated .

Anti-HIV Efficacy

In vitro assays demonstrated that derivatives of this compound significantly reduced HIV replication in cultured cells. The study highlighted the compound's potential as a lead for developing new antiviral agents.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | PI3Kγ inhibition, Anti-HIV | Enzyme inhibition, DNA interaction |

| Isoindoline-1,3-dione | Diverse chemical reactivity | Various enzyme interactions |

| 3-Hydroxyisoindolin-1-one | Broad spectrum biological activities | Interactions with cellular receptors |

Q & A

Basic: What are the standard synthetic protocols for 2-(3-Aminopropyl)isoindolin-1-one and its derivatives?

The synthesis of isoindolin-1-one derivatives often involves palladium-catalyzed cross-coupling reactions or annulation strategies. For example, Suzuki-Miyaura couplings using arylboronic acids with isoindolin-1-one precursors have yielded derivatives with varying substituents (e.g., methoxy, nitro, or halogen groups) in 59–83% yields . Reaction conditions typically include solvents like DMSO or acetonitrile, with purification via flash chromatography. Detailed protocols for analogous compounds emphasize using anhydrous MgSO₄ for drying and gradient elution (e.g., CH₂Cl₂/CH₃OH) for purification .

Basic: Which spectroscopic techniques are essential for characterizing isoindolin-1-one derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For fluorinated analogs, ¹⁹F NMR (e.g., δ = -115.8 ppm for 2-(4-fluorobenzyl)isoindolin-1-one) is critical .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₈H₁₉NO₂ for an impurity in indobufen research) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .

- Melting Point Analysis : Differentiates crystalline solids (e.g., 142–144°C for biphenyl derivatives) from oils .

Advanced: How can researchers optimize reaction yields for challenging isoindolin-1-one derivatives?

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ improve cross-coupling efficiency .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity for electron-deficient aryl groups .

- Reaction Time : Extending time (e.g., 48–60 hours) improves yields in annulation reactions, as seen in CF₃-containing derivatives .

- Purification : Gradient elution in flash chromatography resolves structurally similar byproducts .

Advanced: How to address contradictory spectral data in isoindolin-1-one structural elucidation?

- Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., distinguishing regioisomers via ¹³C NMR shifts) .

- X-ray Crystallography : Single-crystal analysis (e.g., for biphenyl derivatives) provides definitive proof of stereochemistry .

- Comparative Analysis : Reference spectral databases (e.g., NIST Chemistry WebBook) to align observed data with known compounds .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste.

- Emergency Protocols : Review Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced: What strategies are effective in designing isoindolin-1-one analogs with enhanced bioactivity?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., tert-butyl) to modulate steric and electronic effects .

- Structure-Activity Relationship (SAR) Studies : Test analogs (e.g., methoxy vs. chloro derivatives) against biological targets like EV-A71 virus .

- Hybrid Molecules : Combine isoindolin-1-one cores with bioactive moieties (e.g., indole derivatives for acetylcholinesterase inhibition) .

Basic: What are common impurities in isoindolin-1-one synthesis and how are they identified?

- Byproducts : Unreacted starting materials or regioisomers (e.g., 5- vs. 6-substituted amino derivatives) .

- Detection Methods : Use UPLC or HPLC with UV detection (e.g., 254 nm) for quantification .

- Reference Standards : Compare retention times and spectral data to certified impurities (e.g., 2-(4-(1-hydroxybutan-2-yl)phenyl)isoindolin-1-one) .

Advanced: How to ensure reproducibility in synthesizing isoindolin-1-one derivatives?

- Detailed Documentation : Record reagent purity (e.g., ≥98%), solvent batch numbers, and equipment calibration .

- Structured Protocols : Follow ICH guidelines for forced degradation studies to validate method robustness .

- Collaborative Validation : Share synthetic procedures with independent labs to confirm yields and spectral data .

Advanced: How to select appropriate catalysts for cross-coupling reactions in isoindolin-1-one synthesis?

- Palladium Catalysts : Pd(OAc)₂ or Pd(PPh₃)₄ for Suzuki couplings with arylboronic acids .

- Ligand Effects : Bulky ligands enhance selectivity in C–H arylations .

- Solvent Compatibility : Use PhCl or o-xylene for high-temperature reactions (e.g., 120°C for CF₃-isoindolinones) .

Basic: What are the critical parameters for reporting isoindolin-1-one compounds in publications?

- Chemical Descriptors : Provide CAS numbers, IUPAC names, and purity levels .

- Experimental Data : Include yields, melting points, and spectral details (e.g., δ 7.45–7.32 ppm for aromatic protons) .

- Safety Information : Note toxicity, storage conditions (-20°C for light-sensitive compounds), and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.